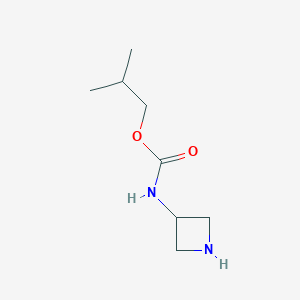
2-methylpropylN-(azetidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylpropyl N-(azetidin-3-yl)carbamate is a chemical compound with the molecular formula C8H16N2O2 and a molecular weight of 172.23 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an azetidine ring and a carbamate group.
Preparation Methods
The synthesis of 2-methylpropyl N-(azetidin-3-yl)carbamate involves several steps. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate . These methods provide efficient routes to produce azetidines, including 2-methylpropyl N-(azetidin-3-yl)carbamate.
Chemical Reactions Analysis
2-methylpropyl N-(azetidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The azetidine ring can undergo substitution reactions with various reagents, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-methylpropyl N-(azetidin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use this compound to study the effects of azetidine derivatives on biological systems.
Industry: This compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methylpropyl N-(azetidin-3-yl)carbamate involves its interaction with specific molecular targets. The azetidine ring and carbamate group can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-methylpropyl N-(azetidin-3-yl)carbamate can be compared with other azetidine derivatives, such as:
These compounds share similar structures but differ in their substituents and specific properties
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-methylpropyl N-(azetidin-3-yl)carbamate |
InChI |
InChI=1S/C8H16N2O2/c1-6(2)5-12-8(11)10-7-3-9-4-7/h6-7,9H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
MOFZDCHTWZSRNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)NC1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine](/img/structure/B13016931.png)
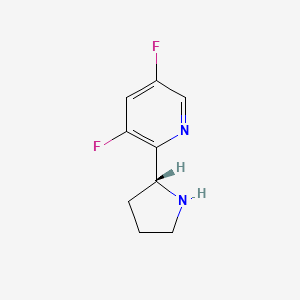
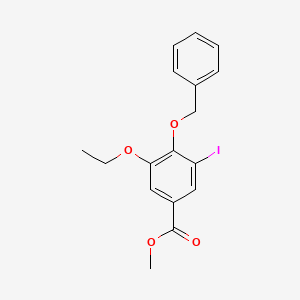
![[3-bromo-1-(oxan-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13016947.png)
![Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B13016953.png)
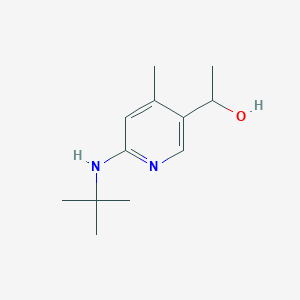
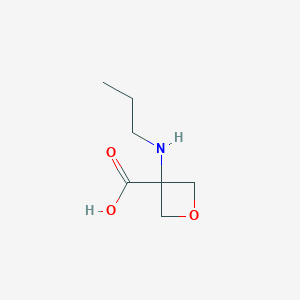

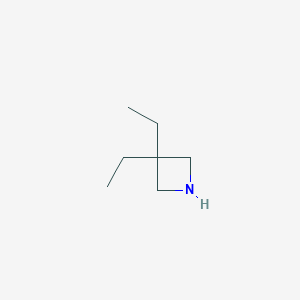
![3-cyano-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13016985.png)
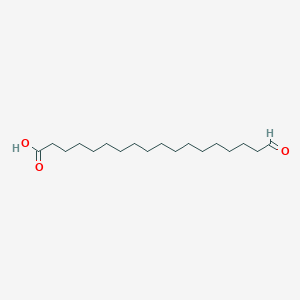


![7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13017009.png)
